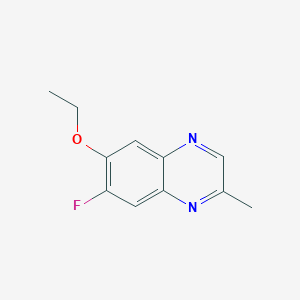

6-Ethoxy-7-fluoro-2-methylquinoxaline

CAS No.:

Cat. No.: VC15973689

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FN2O |

|---|---|

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 6-ethoxy-7-fluoro-2-methylquinoxaline |

| Standard InChI | InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3 |

| Standard InChI Key | PVGBPEWXLRRGRP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a quinoxaline core—a bicyclic system comprising two fused benzene and pyrazine rings. Key substituents include:

-

Ethoxy group (-OCHCH): Positioned at carbon 6, this group enhances lipophilicity and influences metabolic stability .

-

Fluorine atom (-F): Located at carbon 7, fluorine’s electronegativity modulates electronic properties and binding interactions .

-

Methyl group (-CH): At carbon 2, this substituent contributes steric effects and modulates solubility .

The simplified molecular-input line-entry system (SMILES) notation for this compound is CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F, which encapsulates its structural topology .

Physical and Chemical Properties

Critical physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 312.7 ± 37.0 °C at 760 mmHg | |

| Flash Point | 142.9 ± 26.5 °C | |

| LogP (Partition Coefficient) | 2.87 | |

| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C |

These properties underscore its moderate lipophilicity and stability under standard conditions, making it suitable for laboratory handling and formulation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-ethoxy-7-fluoro-2-methylquinoxaline typically involves condensation reactions between appropriately substituted o-phenylenediamine derivatives and α-diketones or their equivalents. Key methods include:

-

Cyclocondensation: Reaction of 4-ethoxy-5-fluoro-1,2-diaminobenzene with methylglyoxal under acidic conditions.

-

Halogenation Followed by Alkoxylation: Introduction of fluorine via electrophilic substitution, followed by ethoxy group incorporation using nucleophilic aromatic substitution .

Yields vary depending on reaction optimization, with purification often achieved through recrystallization or chromatography.

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of substituents requires precise control of reaction conditions .

-

Functional Group Compatibility: The ethoxy group’s sensitivity to strong acids necessitates mild reaction environments.

Comparative Analysis with Structural Analogues

The compound’s uniqueness becomes evident when compared to related quinoxaline derivatives:

| Compound | Molecular Formula | Key Structural Differences | Biological Implications |

|---|---|---|---|

| 7-Ethoxyquinoxaline | Lacks methyl group at C2 | Reduced steric hindrance; lower potency | |

| 6-Fluoroquinoxaline | Simpler structure; no ethoxy or methyl | Higher reactivity but poor selectivity | |

| 2-Methylquinoxaline | Baseline structure without substituents | Limited pharmacological activity |

The synergistic effects of fluorine, ethoxy, and methyl groups in 6-ethoxy-7-fluoro-2-methylquinoxaline confer enhanced target selectivity and metabolic stability .

Applications in Drug Discovery

Lead Compound Optimization

This compound serves as a scaffold for analog development. Modifications explored include:

-

Variation of Alkoxy Groups: Replacing ethoxy with larger alkoxy chains to modulate solubility .

-

Introduction of Additional Halogens: Enhancing binding through halogen bonding.

Formulation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume